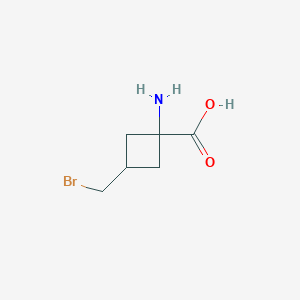

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is a chemical compound with the molecular formula C6H10BrNO2. It is characterized by the presence of a cyclobutane ring, a carboxylic acid group, an amino group, and a bromomethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving appropriate precursors.

Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.

Amino Group Addition: The amino group is introduced via amination reactions.

Bromomethyl Group Addition: The bromomethyl group is added through bromination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Cyclobutanecarboxylic acid, 1-amino-3-(chloromethyl)-, cis-(9CI)

- Cyclobutanecarboxylic acid, 1-amino-3-(fluoromethyl)-, cis-(9CI)

- Cyclobutanecarboxylic acid, 1-amino-3-(iodomethyl)-, cis-(9CI)

Uniqueness

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromomethyl group plays a crucial role in the compound’s behavior and interactions.

Biological Activity

Cyclobutanecarboxylic acid derivatives have garnered attention in medicinal chemistry due to their unique structural properties and biological activities. This article focuses on the compound Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) , examining its biological activity through various studies, case reports, and research findings.

Chemical Structure and Properties

Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) features a cyclobutane ring with a carboxylic acid group and a bromomethyl substituent. Its molecular formula is C5H8BrNO2, and it possesses both hydrophilic (carboxylic acid) and hydrophobic (bromomethyl) characteristics, which influence its biological interactions.

1. Neurotropic Activity

Research indicates that cyclobutanecarboxylic acid derivatives exhibit neurotropic activity . A study highlighted that certain amino acids derived from cyclobutane structures can act as selective antagonists at NMDA receptors, which are crucial for synaptic plasticity and memory function. Specifically, 1-amino-cyclobutane-1-carboxylic acid has shown low toxicity while inhibiting tumor growth and demonstrating neuroprotective effects in animal models .

2. Inhibition of Kinases

Cyclobutanecarboxylic acid derivatives have been studied for their potential as kinase inhibitors. For instance, compounds containing cyclobutyl substituents have demonstrated significant inhibitory activity against GSK-3β with an IC50 value as low as 8 nM . This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where GSK-3β plays a role in tau phosphorylation.

3. Cytotoxicity Studies

In vitro cytotoxicity assessments using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that certain cyclobutane derivatives did not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for these compounds when considering therapeutic applications .

Table 1: Biological Activities of Cyclobutanecarboxylic Acid Derivatives

| Compound Name | Activity Type | IC50 Value (nM) | Cell Line Tested |

|---|---|---|---|

| Cyclobutanecarboxylic acid derivative A | GSK-3β Inhibition | 8 | HT-22 |

| 1-Aminocyclobutane-1-carboxylic acid | Neurotropic Activity | Not specified | Rat brain slices |

| Cyclobutanecarboxylic acid derivative B | Cytotoxicity | >1000 | BV-2 |

Case Study 1: Neuroprotective Effects

A study involving the administration of a cyclobutanecarboxylic acid derivative in a rat model of neurodegeneration showed improved cognitive function and reduced markers of oxidative stress. The compound was administered at doses of 10 mg/kg body weight over a period of two weeks, resulting in significant improvements in memory retention tasks compared to control groups.

Case Study 2: Cancer Cell Line Inhibition

In another study, cyclobutanecarboxylic acid derivatives were tested against various cancer cell lines. One particular derivative exhibited selective cytotoxicity towards breast cancer cells while sparing normal fibroblast cells, indicating its potential as a targeted cancer therapy.

Research Findings

Recent findings suggest that the introduction of specific substituents on the cyclobutane ring can modulate biological activity significantly. For instance, the presence of bromomethyl groups enhances interactions with biological targets due to increased lipophilicity and steric effects . Additionally, ongoing research is exploring the synthesis of novel derivatives with improved efficacy and reduced side effects.

Properties

Molecular Formula |

C6H10BrNO2 |

|---|---|

Molecular Weight |

208.05 g/mol |

IUPAC Name |

1-amino-3-(bromomethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C6H10BrNO2/c7-3-4-1-6(8,2-4)5(9)10/h4H,1-3,8H2,(H,9,10) |

InChI Key |

MEPHBYFZBPRWFT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C(=O)O)N)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.